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Cytidine 5'-diphosphate (disodium salt)

Cat. No.: B12363920
M. Wt: 447.14 g/mol
InChI Key: ZGDYAAWYYNVXEB-ZGOIVWLFSA-L
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Description

Nature as a Nucleotide Derivative and Crucial Biochemical Intermediate

Cytidine (B196190) 5'-diphosphate is fundamentally a nucleotide derivative. oup.com Its molecular structure comprises three distinct components: the nitrogenous base cytosine, a five-carbon pentose (B10789219) sugar (ribose), and a pyrophosphate group (two phosphate (B84403) units linked together). wikipedia.org This structure places it at the heart of nucleotide metabolism.

CDP serves as a critical biochemical intermediate in several key enzymatic reactions. meiyapharm.net It is synthesized in cells from Cytidine 5'-monophosphate (CMP) through the transfer of a phosphate group from ATP, a reaction catalyzed by enzymes like UMP-CMP kinase. medchemexpress.comnih.gov Once formed, CDP can be further phosphorylated to create Cytidine 5'-triphosphate (CTP), another essential nucleotide. medchemexpress.comscbt.com This conversion is vital as CTP is a direct precursor for the synthesis of RNA and, after reduction of the ribose sugar, for DNA. medchemexpress.comyoutube.com

Beyond its role as a precursor to CTP, CDP is a crucial substrate for the synthesis of various activated molecules used in biosynthesis. drugbank.com For instance, it is a key component in the formation of CDP-choline and CDP-diacylglycerol, which are high-energy intermediates essential for the production of phospholipids (B1166683). nih.govresearchgate.net This function as an "activated carrier" is a recurring theme in its metabolic importance.

Interactive Data Table: Properties of Cytidine 5'-Diphosphate (Disodium Salt)

PropertyValue
Alternate Names CDP disodium (B8443419) salt, 5'-CDP,2Na
Molecular Formula C₉H₁₃N₃O₁₁P₂Na₂
Molecular Weight 447.14 g/mol
CAS Number 54394-90-0
Appearance White to off-white powder
Solubility Freely soluble in water

Data sourced from multiple references. meiyapharm.netwikipedia.orgscbt.com

Foundational Role in Cellular Metabolism and Physiology

The role of Cytidine 5'-diphosphate extends deep into the core of cellular metabolism and physiology, primarily through its involvement in the synthesis of lipids and nucleic acids. wikipedia.orgmedchemexpress.comnih.gov

One of its most well-established functions is as a precursor in the biosynthesis of phospholipids, which are the fundamental components of all cellular membranes. nih.govnih.gov In the Kennedy pathway (also known as the CDP-choline pathway), CDP is a central molecule. researchgate.net It combines with phosphocholine (B91661) to form CDP-choline, an activated intermediate that then reacts with diacylglycerol to produce phosphatidylcholine, a major phospholipid in eukaryotic cell membranes. researchgate.netnih.govyoutube.com Similarly, CDP reacts with phosphatidic acid to form CDP-diacylglycerol. nih.gov This liponucleotide is a critical precursor for the synthesis of other important phospholipids, including phosphatidylinositol, phosphatidylglycerol, and cardiolipin (B10847521), particularly in prokaryotes and eukaryotes. nih.govnih.govnih.gov

CDP is also indispensable for the synthesis of nucleic acids. medchemexpress.com The enzyme ribonucleotide reductase acts on diphosphate (B83284) forms of nucleotides, converting CDP into deoxycytidine diphosphate (dCDP). youtube.com This dCDP is then phosphorylated to form deoxycytidine triphosphate (dCTP), one of the four essential building blocks required for DNA replication and repair. youtube.comyoutube.com

Furthermore, CDP is involved in the synthesis of other specialized biomolecules. In many bacteria, CDP is used to activate sugars and alcohols for the construction of cell wall components. wikipedia.org For example, CDP-activated glycerol (B35011) and ribitol (B610474) are necessary for building wall teichoic acids in bacteria like Bacillus subtilis and Staphylococcus aureus. wikipedia.org It also participates in cell signaling processes, where it can act as an intracellular and extracellular signaling molecule, influencing cell function, proliferation, and differentiation by binding to specific receptors. meiyapharm.net

Interactive Data Table: Key Research Findings on CDP's Metabolic Roles

Metabolic PathwayCDP-Activated IntermediateKey Enzyme(s)Final Product(s)Organism/System
Phosphatidylcholine Synthesis CDP-cholineCTP:phosphocholine cytidylyltransferase, Choline (B1196258) phosphotransferasePhosphatidylcholineEukaryotes
Phosphatidylinositol Synthesis CDP-diacylglycerolCDP-diacylglycerol synthase, PI synthasePhosphatidylinositol (PI)Eukaryotes, Prokaryotes
DNA Synthesis Deoxycytidine diphosphate (dCDP)Ribonucleotide reductase, Nucleoside diphosphate kinaseDeoxycytidine triphosphate (dCTP) for DNAAll organisms
Teichoic Acid Synthesis CDP-glycerol, CDP-ribitolN/AWall Teichoic AcidsBacteria (e.g., B. subtilis)

Data compiled from multiple research sources. wikipedia.orgyoutube.comresearchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N3Na2O11P2 B12363920 Cytidine 5'-diphosphate (disodium salt)

Properties

Molecular Formula

C9H13N3Na2O11P2

Molecular Weight

447.14 g/mol

IUPAC Name

disodium;[[(2R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C9H15N3O11P2.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6?,7+,8-;;/m1../s1

InChI Key

ZGDYAAWYYNVXEB-ZGOIVWLFSA-L

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H](C([C@H](O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+]

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+]

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Cytidine 5 Diphosphate

The metabolic journey of Cytidine (B196190) 5'-diphosphate is a tightly regulated process, ensuring a balanced supply of cytidine nucleotides for various cellular needs, from nucleic acid synthesis to phospholipid metabolism.

Cytidine Monophosphate (CMP) to Cytidine 5'-Diphosphate Conversion

The primary route for the formation of Cytidine 5'-diphosphate is through the phosphorylation of Cytidine Monophosphate (CMP). This crucial step is catalyzed by a specific enzyme that ensures the efficient conversion of the monophosphate form to the diphosphate (B83284) form, priming it for further metabolic roles.

The enzyme responsible for the conversion of CMP to CDP is CMP kinase, also known as cytidylate kinase or UMP/CMP kinase. wikipedia.org This enzyme facilitates the transfer of a phosphoryl group from a donor molecule, typically Adenosine (B11128) Triphosphate (ATP), to CMP, yielding CDP and Adenosine Diphosphate (ADP). wikipedia.org

Table 1: Characteristics of UMP/CMP Kinase

CharacteristicDescription
Enzyme Commission No. EC 2.7.4.14 researchgate.net
Function Catalyzes the phosphorylation of CMP, UMP, and dCMP. wikipedia.orgsinobiological.com
Phosphate (B84403) Donor Primarily ATP. wikipedia.org
Cellular Location Cytoplasm, nucleus, and extracellular exosomes. wikipedia.org
Family Belongs to the adenylate kinase family, UMP-CMP kinase subfamily. sinobiological.com

The transfer of the phosphoryl group from ATP to CMP by CMP kinase is proposed to occur through a concerted reaction mechanism. nih.govnih.gov This mechanism involves a synchronous shift of a proton from the monophosphate of the substrate to the transferred PO3- group. nih.gov Computational studies suggest that the reaction proceeds through a pentavalent transition state. libretexts.org This process is characterized by significant conformational changes in the enzyme, transitioning from an "open" state in the absence of substrates to a "closed" state upon binding of both the phosphoryl donor and acceptor, which is essential for catalysis. nih.govnih.gov

The specificity of CMP kinase for its substrates is determined by intricate interactions within its active site. The enzyme exhibits a preference for UMP and CMP as phosphate acceptors. sinobiological.com Crystal structures of E. coli CMP kinase have revealed that specific residues play a crucial role in accommodating the sugar moiety of the nucleotide. nih.gov For instance, Asp185, a residue characteristic of bacterial CMP kinases, and the highly conserved Ser101 are involved in distinguishing between ribose (in CMP) and deoxyribose (in dCMP). nih.gov Mutation of these residues significantly impacts the phosphorylation rate, highlighting their importance in substrate recognition and catalytic efficiency. nih.gov The binding of substrates induces a conformational change, an "induced fit," where the enzyme envelops the substrates to create a catalytically competent state. nih.gov

Conversion of Cytidine 5'-Diphosphate to Cytidine Triphosphate (CTP)

Following its synthesis, Cytidine 5'-diphosphate can be further phosphorylated to form Cytidine Triphosphate (CTP), a high-energy molecule essential for RNA synthesis and various biosynthetic pathways. nih.gov

The conversion of CDP to CTP is catalyzed by the enzyme Nucleoside Diphosphate Kinase (NDPK). wikipedia.orgyoutube.com NDPKs are generally non-specific enzymes that facilitate the transfer of the terminal phosphate group from a nucleoside triphosphate (NTP), such as ATP or GTP, to a nucleoside diphosphate (NDP), like CDP. wikipedia.org This reaction proceeds via a "ping-pong" mechanism, where the enzyme is first phosphorylated by the NTP donor, forming a high-energy phosphohistidine (B1677714) intermediate, and then transfers the phosphate to the NDP acceptor. wikipedia.orgnih.gov

Table 2: Substrate Specificity of Human Nucleoside Diphosphate Kinase

Substrate (NDP)Relative Rate of Dephosphorylation
GDPHighest
ADPHigh
UDPIntermediate
CDP Lowest nih.gov

Note: The rates are relative and indicate the enzyme's preference for different nucleoside diphosphates.

While NDPK can utilize various NTPs as phosphate donors, the efficiency of the reaction with different NDPs as acceptors varies. Studies on human NDPK have shown that the second-order rate constants for phosphorylation are lowest for cytosine nucleotides compared to guanine (B1146940) and adenine (B156593) nucleotides. nih.gov

Regulatory Mechanisms of Cytidine Diphosphate Metabolism for Cellular Homeostasis

The cellular levels of cytidine nucleotides, including CDP and CTP, are meticulously controlled to maintain homeostasis and meet the cell's metabolic demands. nih.gov This regulation is crucial as imbalances in nucleotide pools can have detrimental effects on cellular processes like DNA replication and repair. researchgate.net A key regulatory point in this pathway is the synthesis of CTP from UTP, a reaction catalyzed by CTP synthetase. nih.gov

The product of this pathway, CTP, acts as a feedback inhibitor of CTP synthetase, competing with the substrate UTP. nih.govnih.govescholarship.org This feedback inhibition is a critical mechanism for controlling the intracellular CTP concentration. nih.govnih.gov When CTP levels are high, it binds to the enzyme and reduces its activity, thereby slowing down its own production.

Feedback Inhibition by Downstream Metabolites (e.g., CTP)

The biosynthesis of cytidine nucleotides is tightly controlled through feedback inhibition to prevent the overproduction of its end products. A primary example of this regulation is the inhibition of CTP synthetase by its own product, CTP. creative-proteomics.comnih.gov This feedback mechanism is crucial for maintaining balanced intracellular nucleotide pools.

CTP acts as a competitive inhibitor with respect to the substrate UTP for CTP synthetase. nih.govnih.govnih.gov Structural studies have revealed that while the triphosphate portion of CTP overlaps with the binding site of UTP, the cytosine ring of CTP binds to a distinct inhibitory pocket adjacent to the active site. nih.govnih.gov This binding of CTP to the allosteric site induces a conformational change in the enzyme, which reduces its affinity for UTP and consequently decreases the rate of CTP synthesis. nih.gov This ensures that as CTP levels rise, its production is downregulated, thereby conserving cellular resources. In Escherichia coli, the regulatory network of pyrimidine (B1678525) biosynthesis involves multiple feedback loops, with UMP, UTP, and CTP all acting as negative regulators of various enzymes in the pathway. nih.gov

Allosteric Regulation of Key Enzymes

Allosteric regulation, the binding of an effector molecule at a site other than the enzyme's active site, is a fundamental mechanism for controlling the flow of metabolites through pathways involving CDP. nih.govkhanacademy.orgyoutube.com Key enzymes in CDP metabolism are subject to this form of regulation by various molecules, ensuring that their activity is finely tuned to the cell's metabolic state.

CTP Synthetase: Besides feedback inhibition by CTP, CTP synthetase is allosterically activated by Guanosine triphosphate (GTP). nih.govwikipedia.orgmolbiolcell.org The binding of GTP to its allosteric site on CTP synthetase promotes a conformational change that enhances the enzyme's catalytic efficiency, particularly the hydrolysis of glutamine, which provides the amino group for the conversion of UTP to CTP. nih.govmolbiolcell.org This activation by a purine (B94841) nucleotide (GTP) and inhibition by a pyrimidine nucleotide (CTP) provides a mechanism for balancing the cellular pools of purines and pyrimidines. nih.gov

UMP/CMP Kinase: The activity of human UMP/CMP kinase, which synthesizes CDP from CMP, is differentially regulated by ATP and magnesium ions. nih.gov Free magnesium has been shown to enhance the phosphorylation of dCMP while inhibiting the phosphorylation of CMP. nih.gov This suggests a sophisticated mechanism for controlling the relative production of ribonucleotides and deoxyribonucleotides.

CTP:phosphocholine (B91661) cytidylyltransferase (CCT): The activity of CCT, a key enzyme in the CDP-choline pathway, is allosterically regulated by lipids. nih.gov The enzyme exists in an inactive, soluble form and an active, membrane-bound form. oup.com The binding of CCT to membranes containing anionic phospholipids (B1166683) or diacylglycerol induces a conformational change that activates the enzyme. nih.gov Conversely, lipids such as sphingosine (B13886) and ceramide act as inhibitors of CCT activity. nih.gov

Transcriptional Regulation of Genes Involved in CDP Metabolism

The expression of genes encoding the enzymes of CDP metabolism is subject to transcriptional control, providing a longer-term regulatory mechanism to adapt to cellular needs. wikipedia.orgnovocib.com This regulation ensures that the appropriate levels of these enzymes are synthesized in response to various cellular signals and developmental cues.

CTP:phosphocholine cytidylyltransferase (CCT) Gene (PCYT1A): The transcriptional regulation of the CCTα gene is linked to cell growth and differentiation rather than being primarily controlled by key transcription factors of cholesterol or fatty acid metabolism. nih.gov Research has identified several transcription factors that modulate the expression of the CCTα gene. Transcription factors such as Sp1, Rb, TEF4, Ets-1, and E2F have been shown to enhance the expression of CCTα. nih.gov Conversely, the transcription factor Net acts as a repressor of CCTα expression. nih.gov Furthermore, the bioactive lipid sphingosine has been found to decrease the transcription of the CCTα gene, adding another layer of regulation to phosphatidylcholine synthesis. nih.gov

General Pyrimidine Metabolism Genes: In bacteria, the regulation of pyrimidine biosynthetic (pyr) genes often occurs through mechanisms that respond to nucleotide levels without the involvement of traditional repressor proteins. nih.gov These mechanisms can involve premature transcription termination or inhibition of translation. In plants like Arabidopsis, pyrimidine availability triggers transcriptional reprogramming of nucleotide metabolism. wikipedia.orgresearchgate.net Under conditions of pyrimidine limitation, there is a repression of genes for de novo synthesis and an induction of genes involved in salvaging pyrimidines. wikipedia.orgresearchgate.net This demonstrates a coordinated transcriptional response to maintain nucleotide homeostasis.

Data Tables

Table 1: Key Enzymes in Cytidine 5'-diphosphate Metabolism

EnzymeEC NumberReactionCellular Role
UMP/CMP Kinase (Cytidylate Kinase)2.7.4.14CMP + ATP ⇌ CDP + ADPSynthesis of CDP from CMP. nih.govwikipedia.orgwikipedia.org
CTP Synthetase6.3.4.2UTP + ATP + Glutamine → CTP + ADP + GlutamateSynthesis of CTP from UTP. creative-proteomics.comnih.gov
CTP:phosphocholine cytidylyltransferase (CCT)2.7.7.15CTP + Phosphocholine ⇌ CDP-choline + PPiRate-limiting step in the CDP-choline pathway for phosphatidylcholine synthesis. nih.govoup.comnih.gov
CDP-glycerol glycerophosphotransferase2.7.8.12CDP-glycerol + (Glycerophosphate)n ⇌ CMP + (Glycerophosphate)n+1Synthesis of teichoic acids in bacteria. nih.govwikipedia.org
Nucleoside-diphosphate Kinase (NDK)2.7.4.6NTP + NDP ⇌ NDP + NTPMaintains equilibrium between different nucleoside triphosphates and diphosphates. novocib.com

Table 2: Kinetic Parameters of Selected Enzymes in CDP Metabolism

EnzymeSubstrateK_m (µM)V_max_ or k_cat_Organism/Source
CTP:phosphocholine cytidylyltransferase (CCT)CTP14001.5 s⁻¹ (inactive), 31.3 s⁻¹ (active)Saccharomyces cerevisiae creative-proteomics.com
CTP:phosphocholine cytidylyltransferase (CCT)Phosphocholine800 (active), 1200 (inactive)1.5 s⁻¹ (inactive), 31.3 s⁻¹ (active)Saccharomyces cerevisiae creative-proteomics.com
CTP SynthetaseUTP150-Escherichia coli nih.gov
Human UMP/CMP KinaseUMP-Substrate inhibition > 200 µMHuman nih.gov
Human UMP/CMP KinaseCMP-Substrate inhibition > 200 µMHuman nih.gov

Note: Kinetic parameters can vary significantly depending on the experimental conditions such as pH, temperature, and the presence of activators or inhibitors. The data presented here are for illustrative purposes.

Integral Roles in Lipid Metabolism and Membrane Biogenesis

The CDP-Choline Pathway for Phosphatidylcholine Biosynthesis (Kennedy Pathway)

The de novo synthesis of phosphatidylcholine in mammalian cells is predominantly accomplished through the CDP-choline pathway, also known as the Kennedy pathway, first elucidated by Eugene P. Kennedy in 1956. nih.govwikipedia.org This highly conserved metabolic route is responsible for producing the bulk of PC required for membrane biogenesis and lipid-derived signaling. nih.govwikipedia.org The pathway involves a sequence of three enzymatic reactions that convert free choline (B1196258) into membrane-integrated phosphatidylcholine. nih.govresearchgate.net

Choline Transport and Phosphorylation to Phosphocholine (B91661)

The Kennedy pathway begins with the entry of choline, an essential nutrient obtained from the diet, into the cell. nih.govwikipedia.org This uptake is primarily mediated by high-affinity, sodium-dependent choline transporters (CHT). wikipedia.org Once inside the cell, choline undergoes the first committed step of the pathway: its phosphorylation to produce phosphocholine. nih.govwikipedia.orgnih.gov This reaction is catalyzed by the enzyme Choline Kinase (CK), which transfers a phosphate (B84403) group from ATP to choline in a reaction that requires magnesium ions (Mg²⁺). mpg.denih.govwikipedia.org

In mammalian cells, Choline Kinase exists as multiple isoforms encoded by two distinct genes: CHKA and CHKB. nih.govwikipedia.orgnih.gov The CHKA gene produces two splice variants, CHKα1 and CHKα2, while the CHKB gene encodes the CHKβ isoform. nih.govuwa.edu.aunih.gov These isoforms share similar enzymatic functions but exhibit different tissue expression patterns and can have distinct physiological roles. nih.govuwa.edu.au For instance, CHKα is the predominant isoform in the forelimb muscles of mice, whereas CHKβ is the major isoform in hindlimb muscles. nih.gov This differential expression can explain varying phenotypes in disease models; a deficiency in CHKβ leads to significant muscular dystrophy in the hindlimbs but not the forelimbs, where the abundant CHKα compensates. nih.gov

Table 1: Choline Kinase (CK) Isoforms

IsoformGeneKey CharacteristicsTissue Expression ExampleDimer Formation
CHKα1, CHKα2 CHKAProduced by alternative splicing. uwa.edu.aunih.gov Essential for embryonic development. nih.govnih.gov Overexpressed in various cancers. mpg.deresearchgate.netPredominant in mouse forelimb muscle. nih.govCan form homodimers (α/α) and heterodimers (α/β). mpg.denih.gov
CHKβ CHKBDeficiency linked to muscular dystrophy and bone deformities. nih.govnih.govMajor isoform in mouse hindlimb muscle. nih.govCan form homodimers (β/β) and heterodimers (α/β). mpg.denih.gov

Activation of Phosphocholine by CTP: The Rate-Limiting Step

Following its synthesis, phosphocholine is activated in the second and rate-limiting step of the Kennedy pathway. nih.govwikipedia.orgnih.gov This crucial reaction is catalyzed by the enzyme CTP:phosphocholine cytidylyltransferase (CCT). nih.govnih.gov The enzyme facilitates the reaction between phosphocholine and cytidine (B196190) triphosphate (CTP), a high-energy nucleotide, to produce CDP-choline and pyrophosphate. wikipedia.orgyoutube.com Because this step is the slowest in the sequence, the activity of CCT is the primary point of regulation for the entire phosphatidylcholine biosynthesis pathway. nih.govnih.govnih.gov

Similar to choline kinase, CCT also exists in multiple isoforms encoded by different genes, primarily CCTα and CCTβ. nih.gov A splice variant of the CCTβ gene, known as CCTβ2, has also been identified, differing from CCTβ1 at its C-terminus. nih.gov These isoforms exhibit distinct patterns of tissue expression and subcellular localization, suggesting they may have non-redundant functions. nih.gov CCTα is the most extensively studied isoform and is ubiquitously expressed. nih.gov It is found in both the nucleus and the endoplasmic reticulum (ER). nih.govnih.gov In contrast, both CCTβ1 and CCTβ2 are localized to the endoplasmic reticulum. nih.gov The differential localization and expression suggest that the CCTβ isoforms may play roles distinct from the more universally present CCTα. nih.gov

Table 2: CTP:Phosphocholine Cytidylyltransferase (CCT) Isoforms

IsoformGeneSubcellular LocalizationKey Characteristics
CCTα PCYT1ANucleus, Endoplasmic Reticulum (ER). nih.govnih.govUbiquitously expressed. nih.gov Considered the primary rate-limiting enzyme for PC synthesis. nih.gov Its activity is heavily regulated by membrane binding and phosphorylation. nih.gov
CCTβ1 PCYT1BEndoplasmic Reticulum (ER). nih.govDifferentially expressed across tissues. nih.gov Not heavily phosphorylated in vivo, unlike CCTα and CCTβ2. nih.gov
CCTβ2 PCYT1BEndoplasmic Reticulum (ER). nih.govA splice variant of the CCTβ gene. nih.gov Heavily phosphorylated in vivo. nih.gov Has distinct tissue distribution from CCTβ1. nih.gov

CCT is an amphitropic enzyme, meaning it can exist in a soluble, inactive state in the cytoplasm or nucleus, and an active state when associated with cellular membranes. nih.govresearchgate.net The regulation of CCT activity is largely controlled by its reversible binding to membranes. nih.govnih.gov The enzyme's structure includes a catalytic domain, a phosphorylation domain, and an amphipathic helical membrane-binding domain (M-domain). researchgate.net

In its inactive, soluble form, the M-domain is thought to fold back onto the catalytic domain, acting as an auto-inhibitory region. nih.govresearchgate.net CCT is activated when it translocates to and binds with membranes, particularly the nuclear envelope and the ER. nih.gov This association is promoted by membranes that have a specific lipid composition, such as those enriched in diacylglycerol (DAG) or anionic phospholipids (B1166683), or those with a low phosphatidylcholine content. nih.govnih.gov The binding to the membrane induces a conformational change that relieves the auto-inhibition, inserting the amphipathic helix into the lipid bilayer and activating the enzyme. researchgate.netnih.gov This mechanism allows the cell to sense the state of its membranes and upregulate PC synthesis when needed for membrane expansion or repair. nih.gov

Transfer of Phosphocholine to Diacylglycerol to Form Phosphatidylcholine

The final step in the Kennedy pathway is the transfer of the phosphocholine headgroup from the activated CDP-choline molecule to a diacylglycerol (DAG) backbone. nih.govwikipedia.org This reaction produces the final product, phosphatidylcholine, and releases cytidine monophosphate (CMP). youtube.com The reaction is catalyzed by cholinephosphotransferase (CPT) or choline/ethanolamine (B43304) phosphotransferase (CEPT), which are integral membrane proteins located in the endoplasmic reticulum and Golgi apparatus. wikipedia.orgnih.gov While CPT is specific for CDP-choline, CEPT can use both CDP-choline and CDP-ethanolamine as substrates to synthesize phosphatidylcholine and phosphatidylethanolamine (B1630911), respectively. wikipedia.orgnih.gov This final step completes the de novo synthesis of PC, making it available for incorporation into cellular membranes. wikipedia.org

Interconnections with Phospholipid Turnover and Degradation Pathways

The synthesis of phospholipids is tightly interconnected with their turnover and degradation. Phosphatidylcholine (PC) is not only a structural component but also an intermediate in a cycle of synthesis and degradation. nih.gov The CDP-choline pathway, which culminates in the action of CPT1 and CEPT1, represents the primary route for de novo PC synthesis. nih.gov However, this pathway also participates in the recycling of choline derived from the breakdown of existing PC molecules. uniprot.org This continuous turnover is crucial for remodeling the fatty acid composition of membranes and for generating lipid signaling molecules. The enzymes CCT (phosphocholine cytidylyltransferase), which produces CDP-choline, and the phosphotransferases (CPT1/CEPT1) are key regulatory points that integrate signals related to cellular lipid status to balance phospholipid synthesis with the available pools of precursors like diacylglycerol and choline. nih.govaocs.org

The CDP-Diacylglycerol Pathway for Anionic Phospholipid Synthesis

Distinct from the synthesis of neutral phospholipids, the creation of anionic phospholipids such as phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin (B10847521) (CL) proceeds through the CDP-diacylglycerol pathway. pharmacy180.comnih.govresearchgate.net In this pathway, it is the diacylglycerol (DAG) moiety that is activated, not the head group. pharmacy180.com This activation occurs through the synthesis of a key liponucleotide intermediate, cytidine diphosphate-diacylglycerol (CDP-DAG). nih.govnih.govucl.ac.uk This molecule then serves as the direct precursor for the synthesis of several critical phospholipids that play essential roles in signal transduction and mitochondrial function. nih.govnih.gov

Synthesis of CDP-Diacylglycerol from Phosphatidic Acid and CTP

The committed and rate-limiting step in the synthesis of anionic phospholipids is the formation of CDP-diacylglycerol (CDP-DAG). ucl.ac.ukucl.ac.uk This reaction is catalyzed by the enzyme CTP:phosphatidate cytidylyltransferase, which utilizes cytidine triphosphate (CTP) and phosphatidic acid (PA) as substrates to produce CDP-DAG and pyrophosphate. nih.govnih.gov This critical step channels phosphatidic acid away from the production of DAG (the precursor for PC and PE) and towards the synthesis of PI, PG, and CL. nih.gov The synthesis primarily occurs at the endoplasmic reticulum (ER) and in mitochondria. nih.govucl.ac.uk

The enzymes that catalyze the formation of CDP-diacylglycerol are known as CDP-diacylglycerol synthases (CDS). nih.govnih.gov These are integral membrane proteins found in all domains of life. nih.govnih.gov In mammals, two main CDS enzymes, CDS1 and CDS2, are encoded by distinct genes and are localized to the endoplasmic reticulum (ER). nih.govnih.govucl.ac.uk These enzymes are considered to catalyze the rate-limiting step in the phosphoinositide (PIP2) cycle, which is essential for cellular signaling. ucl.ac.ukucl.ac.uk By generating the CDP-DAG precursor, CDS enzymes are critical for maintaining the cellular pools of phosphatidylinositol, which can be further phosphorylated to generate a variety of signaling molecules. nih.govnih.govfrontiersin.org While the ER-localized CDS enzymes supply CDP-DAG for PI synthesis, a separate enzyme, TAMM41, is responsible for generating the mitochondrial pool of CDP-DAG required for cardiolipin synthesis. nih.govucl.ac.uk

The two mammalian isoforms of CDP-diacylglycerol synthase, CDS1 and CDS2, exhibit distinct properties and substrate specificities, suggesting they fulfill different physiological roles. nih.govnih.gov Although both are located in the ER, some evidence points to subtle differences in their distribution, with CDS1 being more central and CDS2 more peripheral. nih.gov

Research has shown that CDS1 and CDS2 have very different preferences for the acyl chain composition of their phosphatidic acid (PA) substrate. nih.govnih.gov CDS2 is highly selective, showing a strong preference for PA species containing specific fatty acids, particularly 1-stearoyl-2-arachidonoyl-sn-phosphatidic acid (SAPA). nih.govnih.gov This specific composition mirrors that of phosphatidylinositol, suggesting CDS2 is geared towards enriching specific phospholipid species. nih.gov In contrast, CDS1 demonstrates little to no substrate specificity, showing similar activity towards a wide range of PA molecular species. nih.govnih.gov

These differences in specificity align with proposed distinct functions. It is suggested that CDS2 is primarily responsible for the de novo synthesis of PI. ucl.ac.ukresearchgate.net Conversely, CDS1 appears to be more involved in the recycling pathway, replenishing PI pools that are depleted during sustained phospholipase C (PLC) signaling, a process that breaks down phosphoinositides. ucl.ac.ukresearchgate.net

Table 2: Properties of Mammalian CDS Isoforms
PropertyCDS1CDS2
Substrate SpecificityLow; shows no significant preference for specific acyl chains in phosphatidic acid. nih.govnih.govHigh; selective for acyl chains, with a strong preference for 1-stearoyl-2-arachidonoyl-sn-PA (SAPA). nih.govnih.gov
Proposed Primary RoleReplenishment of PI during the PIP2 cycle (recycling). ucl.ac.ukresearchgate.netDe novo synthesis of phosphatidylinositol (PI). ucl.ac.ukresearchgate.net
Inhibition by End ProductInhibited by anionic phospholipids like PI(4,5)P2, but not in an acyl-chain-dependent manner. nih.govnih.govInhibition by phosphatidylinositol is dependent on the acyl chain composition. nih.govnih.gov
Specific Activity (SAPA substrate)2.4 ± 0.2 μmol/min/mg. nih.gov4.5 ± 0.2 μmol/min/mg. nih.gov
CDP-Diacylglycerol Synthase (CDS) Enzymes
Subcellular Localization and Compartmentalization of CDS Activity (Endoplasmic Reticulum, Mitochondria)

The synthesis of CDP-diacylglycerol is compartmentalized within the cell, reflecting the distinct destinations of its phospholipid products. In mammals, the synthesis of PI primarily occurs at the endoplasmic reticulum (ER), while cardiolipin is synthesized exclusively in the mitochondria. nih.gov This spatial separation necessitates distinct pools of CDP-diacylglycerol.

Mammalian cells possess two highly related CDS gene products, CDS1 and CDS2, which are integral membrane proteins localized to the ER. ucl.ac.uknih.gov These enzymes are responsible for producing the CDP-diacylglycerol pool utilized for PI synthesis. nih.gov While both are found in the ER, studies suggest CDS2 may be the major enzyme for this process under normal conditions, whereas CDS1 appears to be specifically responsible for replenishing PI during the PIP2 cycle. ucl.ac.uknih.gov

In mitochondria, where cardiolipin synthesis takes place, CDS activity is attributed to a different protein, TAMM41 (Translocator assembly and maintenance protein 41 homolog). ucl.ac.uknih.gov Unlike CDS1 and CDS2, TAMM41 is a peripheral inner mitochondrial membrane protein that shares little homology with the ER-localized enzymes. ucl.ac.uk It was identified as the primary source of mitochondrial CDP-diacylglycerol, essential for the subsequent synthesis of phosphatidylglycerol and cardiolipin within the organelle. ucl.ac.uknih.gov While CDS1 immunoreactivity has been detected in mitochondrial fractions, further research has clarified that the functional CDS activity for cardiolipin synthesis in mitochondria is provided by TAMM41. ucl.ac.uknih.gov The ER and mitochondria are interconnected at sites called mitochondria-associated ER membranes (MAMs), which are crucial for processes like calcium homeostasis and may facilitate the transfer of lipid precursors like PA from the ER to the mitochondria for cardiolipin synthesis. nih.gove-dmj.org

Table 1: Subcellular Localization of CDP-Diacylglycerol Synthase (CDS) Activity

EnzymePrimary LocalizationAssociated Biosynthetic PathwayReference
CDS1 Endoplasmic Reticulum (ER)Phosphatidylinositol (PI) Synthesis (esp. PIP2 Cycle) ucl.ac.uknih.gov
CDS2 Endoplasmic Reticulum (ER)Phosphatidylinositol (PI) Synthesis nih.gov
TAMM41 Mitochondria (Inner Membrane)Cardiolipin (CL) and Phosphatidylglycerol (PG) Synthesis ucl.ac.uknih.gov
Regulation of CDS Activity by Protein-Protein Interactions and Post-Translational Modifications (e.g., c-Fos, Phosphorylation)

The activity of CDP-diacylglycerol synthase is subject to regulation that allows cells to adapt to signaling demands. Research in H9c2 cardiomyoblasts has shown that chronic stimulation with vasopressin, a hormone that activates phospholipase C, leads to a specific increase in the mRNA expression of CDS1. ucl.ac.uk This upregulation is a compensatory mechanism to replenish PI levels that are depleted during sustained signaling. ucl.ac.uk

This regulatory process involves protein-protein interactions and post-translational modifications. Evidence suggests that the transcription factor c-Fos, a component of the AP-1 complex, is involved in regulating the expression of the CDS1 enzyme. ucl.ac.uk Furthermore, the pathway appears to be dependent on Protein Kinase C (PKC), indicating that phosphorylation events are a key part of the signaling cascade that controls CDS1 levels. ucl.ac.uk The inhibition of CDS enzymes by their downstream anionic phospholipid products, such as phosphatidylinositol-(4,5)-bisphosphate, represents another layer of regulation. acs.org

Phosphatidylinositol (PI) Biosynthesis from CDP-Diacylglycerol

Phosphatidylinositol (PI) and its phosphorylated derivatives, the phosphoinositides, are minor lipids in terms of quantity (2-10% of total phospholipids) but play major roles in signal transduction, membrane trafficking, and cytoskeletal organization. nih.govnih.gov The synthesis of PI from the liponucleotide CDP-diacylglycerol is a fundamental process occurring on the cytoplasmic side of the endoplasmic reticulum and Golgi apparatus. nih.govwikipedia.org The formation of CDP-diacylglycerol itself is the rate-limiting step in the de novo synthesis of PI. nih.gov

CDP-Diacylglycerol—Inositol (B14025) 3-Phosphatidyltransferase (PI Synthase)

The enzyme responsible for the conversion of CDP-diacylglycerol to PI is CDP-diacylglycerol—inositol 3-phosphatidyltransferase , more commonly known as PI synthase (EC 2.7.8.11). uniprot.orgwikipedia.org This integral membrane protein catalyzes the transfer of the phosphatidyl group from CDP-diacylglycerol to myo-inositol, releasing cytidine monophosphate (CMP) as a byproduct. wikipedia.org

The chemical reaction is as follows: CDP-diacylglycerol + myo-inositol ⇌ CMP + phosphatidyl-1D-myo-inositol wikipedia.org

PI synthase is a key enzyme in the phosphoinositide pathway, essential for regenerating the signaling molecule phosphatidylinositol 4,5-bisphosphate (PtdInsP2) and maintaining its steady supply during phospholipase C-mediated signaling. uniprot.org In addition to its synthetic function, PI synthase can also catalyze a reverse exchange reaction that is dependent on CMP, which may serve to reduce excessive cellular PI content. uniprot.orgorangelinelab.com

The Phosphatidylinositol Cycle and Acyl Chain Enrichment

The phosphatidylinositol (PI) cycle is a critical signaling pathway that maintains phosphoinositide levels during cellular stimulation. The cycle begins with the hydrolysis of PI(4,5)P2 by phospholipase C (PLC) at the plasma membrane, generating diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). nih.gov The DAG is then phosphorylated to phosphatidic acid (PA), which is transferred to the ER. nih.gov There, CDS enzymes use the PA to synthesize CDP-diacylglycerol, which PI synthase then converts back to PI. nih.gov

A unique feature of phosphoinositides in mammalian tissues is their unusually uniform acyl chain composition, with a marked predominance of a stearoyl (C18:0) chain at the sn-1 position and an arachidonoyl (C20:4) chain at the sn-2 position. nih.govembopress.org However, PI synthesized de novo from precursors like glucose is initially enriched in shorter, more saturated acyl chains. embopress.org This indicates that the characteristic C18:0/C20:4 enrichment is achieved through a subsequent process of acyl chain remodeling, often referred to as the Lands Cycle. nih.gov This remodeling involves the hydrolysis of an acyl chain by a phospholipase A and reacylation by a selective acyl-CoA transferase. nih.gov

Furthermore, research shows that a distinct "recycling pathway" exists that selectively converts existing C38:4-DAG (diacylglycerol with stearoyl/arachidonoyl chains) back into PI. embopress.org This pathway is rapidly stimulated during receptor activation, allowing for the efficient retention of the C38:4 backbone and closely coupling phosphoinositide consumption to its resynthesis. embopress.org This suggests the specific acyl chain composition acts as a molecular code to facilitate metabolic channeling of intermediates. embopress.org

Table 2: Key Enzymes in Phosphatidylinositol (PI) Synthesis and Cycling

EnzymeAbbreviationFunctionCellular LocationReference
CDP-Diacylglycerol SynthaseCDSCatalyzes the formation of CDP-diacylglycerol from phosphatidic acid (PA) and CTP.Endoplasmic Reticulum ucl.ac.uknih.gov
CDP-diacylglycerol—inositol 3-phosphatidyltransferasePI Synthase (PIS)Catalyzes the synthesis of PI from CDP-diacylglycerol and myo-inositol.Endoplasmic Reticulum, Golgi wikipedia.orguniprot.orgwikipedia.org
Phospholipase CPLCHydrolyzes PI(4,5)P2 into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).Plasma Membrane nih.gov
Diacylglycerol KinaseDGKPhosphorylates DAG to form PA.Plasma Membrane nih.gov

Phosphatidylglycerol (PG) Biosynthesis from CDP-Diacylglycerol

In addition to its role in PI synthesis, CDP-diacylglycerol is also the precursor for the synthesis of phosphatidylglycerol (PG) and, subsequently, cardiolipin in the mitochondria. ucl.ac.uknih.gov However, the universal reliance on CDP-diacylglycerol for PG synthesis has been questioned in some organisms. For instance, studies in Trypanosoma brucei suggest that PG may be synthesized through an alternative mechanism that does not directly involve CDP-diacylglycerol as the lipid donor, even though the phosphatidylglycerol-phosphate synthase enzyme is present. nih.gov In systems like yeast and likely mammals, CDP-diacylglycerol synthase, PI synthase, and PG-phosphate synthase may compete for the common substrate pool of CDP-diacylglycerol. researchgate.netnih.gov

Phosphatidylglycerol-Phosphate Synthase Activity

The first committed step in the synthesis of PG from CDP-diacylglycerol is catalyzed by the enzyme phosphatidylglycerol-phosphate synthase (PGPS) . ucl.ac.uk This enzyme facilitates the reaction between CDP-diacylglycerol and glycerol-3-phosphate (G3P) to produce phosphatidylglycerol phosphate (PGP). ucl.ac.uk

The reaction is as follows: CDP-diacylglycerol + sn-glycerol 3-phosphate ⇌ CMP + 3(3-sn-phosphatidyl)-sn-glycerol 1-phosphate (PGP)

This activity is crucial for the mitochondrial pathway leading to cardiolipin. Following its synthesis, PGP is rapidly dephosphorylated by a phosphatase, such as protein tyrosine phosphatase mitochondrial 1 (PTPMT1), to yield PG. ucl.ac.uk The resulting PG molecule can then be combined with another molecule of CDP-diacylglycerol to produce cardiolipin. ucl.ac.uk In the fission yeast Schizosaccharomyces pombe, the expression of PGPS is regulated by the availability of inositol, indicating a coordinated control over the different branches of phospholipid synthesis originating from CDP-diacylglycerol. nih.gov

Cardiolipin (CL) Biosynthesis from CDP-Diacylglycerol

Cardiolipin (CL) is a unique diphosphatidylglycerol lipid found almost exclusively in the inner mitochondrial membrane, where it is essential for mitochondrial structure and the function of enzymes involved in oxidative phosphorylation. scilit.commdpi.com The biosynthesis of cardiolipin in eukaryotes is a multi-step process that critically involves Cytidine 5'-diphosphate-diacylglycerol (CDP-DAG) as a key activated intermediate. nih.govwikipedia.org

The pathway begins with phosphatidic acid (PA), which is synthesized in the endoplasmic reticulum and subsequently transported to the mitochondria. nih.gov In the inner mitochondrial membrane, PA is converted into the high-energy liponucleotide, CDP-DAG, by the enzyme CDP-DAG synthase. nih.govwikipedia.org This reaction uses Cytidine 5'-triphosphate (CTP) as a substrate. nih.gov The CDP-DAG molecule then serves as a precursor for the subsequent steps. First, the enzyme phosphatidylglycerolphosphate (PGP) synthase catalyzes the conversion of CDP-DAG to PGP. wikipedia.org Following this, PGP is dephosphorylated to form phosphatidylglycerol (PG). wikipedia.org In the final step, the enzyme cardiolipin synthase (CLS) condenses this newly formed PG with another molecule of CDP-DAG to produce one molecule of cardiolipin, releasing cytidine monophosphate (CMP). wikipedia.orgnih.gov This pathway underscores the indispensable role of CDP-DAG as the activated donor of a phosphatidyl group for cardiolipin synthesis.

Distinct Roles of CDS and TAMM41 in Mitochondrial Cardiolipin Synthesis

The synthesis of CDP-diacylglycerol (CDP-DAG), the critical intermediate for both phosphatidylinositol (PI) and cardiolipin (CL) synthesis, is catalyzed by enzymes with CDP-DAG synthase activity. nih.govnih.gov For a long time, it was believed that a single family of enzymes, the CDP-diacylglycerol synthases (CDS), was responsible for this activity in both the endoplasmic reticulum (ER) and mitochondria. nih.gov However, research has revealed a more complex and spatially regulated system involving two distinct families of enzymes: CDS and TAMM41 (Translocator Assembly and Maintenance Protein 41). nih.govnih.gov These two enzyme families bear no structural or sequential relationship to each other. nih.gov

CDS enzymes, specifically CDS1 and CDS2 in mammals, are integral membrane proteins located primarily in the endoplasmic reticulum. nih.gov Their main function is to produce the pool of CDP-DAG required for the synthesis of phosphatidylinositol, a key phospholipid involved in signal transduction. nih.govnih.gov

In contrast, TAMM41 is a peripheral membrane protein located on the matrix-facing side of the inner mitochondrial membrane. nih.govnih.gov Groundbreaking studies have demonstrated that the CDP-DAG synthase activity observed in mitochondria is predominantly due to TAMM41, not CDS1 as previously thought. nih.govnih.gov Research using knockdown experiments showed that reducing TAMM41 levels led to a significant decrease in mitochondrial CDS activity, reduced cardiolipin levels, and impaired oxygen consumption, confirming that TAMM41 is the dedicated enzyme for synthesizing the CDP-DAG pool required for mitochondrial cardiolipin biosynthesis. nih.govnih.gov This spatial segregation of CDP-DAG synthesis allows for the independent regulation of phosphatidylinositol and cardiolipin production in different cellular organelles. nih.gov

EnzymeCellular LocationPrimary Function
CDS1 / CDS2 Endoplasmic Reticulum (ER)Synthesizes CDP-diacylglycerol primarily for phosphatidylinositol (PI) synthesis. nih.gov
TAMM41 Inner Mitochondrial MembraneSynthesizes CDP-diacylglycerol specifically for cardiolipin (CL) biosynthesis. nih.govnih.govnih.gov
Cardiolipin Synthase (CLS) Inner Mitochondrial MembraneCatalyzes the final step of cardiolipin synthesis by combining phosphatidylglycerol (PG) and CDP-diacylglycerol. wikipedia.orgnih.gov

Cytidine 5'-Diphosphate as a Carrier for Phosphorylcholine (B1220837) and Diacylglycerol in Phospholipid Synthesis

Cytidine 5'-diphosphate is a fundamental building block that functions as an activated carrier for different molecular groups in the synthesis of major phospholipids, most notably phosphatidylcholine (PC). researchgate.net This carrier function is manifested through two key activated intermediates: CDP-choline and CDP-diacylglycerol.

In the synthesis of phosphatidylcholine, the most abundant phospholipid in eukaryotic membranes, CDP functions as a carrier for the phosphorylcholine head group. nih.gov This occurs via the CDP-choline pathway, also known as the Kennedy pathway. nih.govwikipedia.org The process involves three main steps:

Choline is first phosphorylated by choline kinase to form phosphocholine. wikipedia.org

Phosphocholine is then activated by reacting with CTP, a reaction catalyzed by the rate-limiting enzyme CTP:phosphocholine cytidylyltransferase (CCT), to produce CDP-choline. wikipedia.orgnih.gov In this molecule, the CDP moiety has "activated" the phosphorylcholine group for transfer.

Finally, the enzyme choline phosphotransferase transfers the phosphocholine group from CDP-choline to a diacylglycerol (DAG) backbone, forming phosphatidylcholine and releasing CMP. nih.govwikipedia.org

Involvement in Nucleic Acid Metabolism

Precursor Role in Cytidine (B196190) Triphosphate (CTP) Synthesis for RNA and DNA Elongation

Cytidine 5'-diphosphate is a direct precursor to Cytidine 5'-triphosphate (CTP), a high-energy molecule essential for the synthesis of RNA. wikipedia.orgpatsnap.com The conversion of CDP to CTP is an important step in maintaining the cellular pool of nucleotides required for genetic transcription. This phosphorylation reaction is catalyzed by the enzyme nucleoside diphosphate (B83284) kinase, which transfers a phosphate (B84403) group from a donor molecule, typically Adenosine (B11128) triphosphate (ATP), to CDP. wikipedia.org Once formed, CTP serves as one of the four essential building blocks that RNA polymerase incorporates into a growing RNA strand during the process of transcription. baseclick.eupatsnap.com

Furthermore, CDP is integral to the synthesis of precursors for DNA elongation. For DNA replication to occur, the ribose sugar in the nucleotide must be converted to deoxyribose. This conversion happens at the diphosphate level. The enzyme ribonucleotide reductase catalyzes the reduction of Cytidine 5'-diphosphate (CDP) to deoxycytidine 5'-diphosphate (dCDP). wikipedia.org Following this reduction, dCDP is then phosphorylated by a kinase to form deoxycytidine 5'-triphosphate (dCTP). This dCTP is the form that DNA polymerase utilizes as a substrate to incorporate cytosine bases into a new DNA strand during replication. Therefore, CDP stands at a critical metabolic crossroads, supplying the necessary precursors for both RNA and DNA synthesis. patsnap.commedchemexpress.com

Table 1: Enzymatic Conversion of CDP for Nucleic Acid Synthesis
Starting MoleculeEnzymeProductSubsequent Use
Cytidine 5'-diphosphate (CDP)Nucleoside Diphosphate KinaseCytidine 5'-triphosphate (CTP)RNA Synthesis (Transcription) baseclick.eu
Cytidine 5'-diphosphate (CDP)Ribonucleotide ReductaseDeoxycytidine 5'-diphosphate (dCDP)Precursor for dCTP wikipedia.org
Deoxycytidine 5'-diphosphate (dCDP)Nucleoside Diphosphate KinaseDeoxycytidine 5'-triphosphate (dCTP)DNA Synthesis (Replication)

Applications in Oligonucleotide Synthesis and Nucleic Acid Labeling in Molecular Biology Research

In the realm of molecular biology research, the synthesis of custom DNA and RNA strands (oligonucleotides) and the labeling of nucleic acids are fundamental techniques. While CDP itself is not typically the direct molecule used in these applications, its role as the essential precursor to CTP and dCTP makes it fundamentally important. medchemexpress.combiosyn.com

For automated chemical oligonucleotide synthesis, the standard method utilizes phosphoramidite (B1245037) building blocks rather than nucleoside diphosphates. chemie-brunschwig.chnih.gov However, for enzymatic methods, CDP's derivative, CTP, is crucial. For instance, in vitro transcription reactions, which are widely used to produce large quantities of specific RNA sequences, rely on a supply of the four ribonucleoside triphosphates (ATP, GTP, UTP, and CTP). baseclick.eu

Nucleic acid labeling is a critical technique for visualizing and detecting specific DNA or RNA sequences. This is often achieved by incorporating a modified nucleotide that carries a fluorescent dye or a hapten like biotin. These modified nucleotides are typically in the triphosphate form to be accepted as substrates by polymerases. For example, CTP analogs can be synthesized and used in enzymatic reactions like PCR or in vitro transcription to generate labeled probes. biosyn.comthermofisher.com While CDP is not directly incorporated, the CTP used in these labeling reactions is generated from the cellular or in vitro pool of CDP. wikipedia.org Therefore, the availability of CDP is a prerequisite for generating the labeled CTP derivatives needed for these powerful research applications.

Table 2: Research Applications Dependent on CDP-Derived Nucleotides
ApplicationRequired NucleotideRole of CDPExample Technique
In Vitro RNA SynthesisCytidine 5'-triphosphate (CTP)Essential precursor for CTP medchemexpress.comIn Vitro Transcription baseclick.eu
DNA AmplificationDeoxycytidine 5'-triphosphate (dCTP)Precursor for dCDP, which is then converted to dCTP wikipedia.orgPolymerase Chain Reaction (PCR)
Nucleic Acid LabelingModified CTP or dCTP (e.g., fluorescently tagged)Ultimate precursor for the triphosphate to be modified and incorporated biosyn.comFluorescence In Situ Hybridization (FISH) probe synthesis thermofisher.com
Gene Synthesis/Ligation5'-phosphorylated oligonucleotidesIndirectly, as CTP/dCTP are needed to synthesize the oligonucleotides that may then be phosphorylated chemie-brunschwig.chCloning and gene construction chemie-brunschwig.ch

Role in Glycoconjugate Biosynthesis

Precursor for CDP-Activated Sugars for Glycosylation Pathways

In the realm of glycobiology, the synthesis of complex carbohydrate chains, or glycans, requires monosaccharides to be in an "activated" state. This activation is a prerequisite for glycosyltransferases to catalyze the transfer of the sugar moiety to an acceptor molecule, which can be a growing glycan chain, a lipid, or a protein. Cytidine (B196190) 5'-diphosphate serves as a carrier molecule, forming high-energy nucleotide-sugar donors.

The formation of these CDP-activated sugars is an enzymatic process. For instance, the enzyme glucose-1-phosphate cytidylyltransferase catalyzes the reaction between cytidine triphosphate (CTP) and glucose-1-phosphate to produce CDP-glucose. This CDP-glucose is a key precursor in the biosynthesis of various deoxysugars, such as paratose and tyvelose, which are components of the O-antigen in the lipopolysaccharides of certain bacteria wikipedia.org. Sialic acids, crucial components of animal cell surface glycans, are also activated as CMP-mononucleotides (CMP-Neu5Ac) before being incorporated into glycan chains nih.gov.

Similarly, other enzymes can utilize CTP to activate different sugar phosphates. For example, in Campylobacter jejuni, an enzyme catalyzes the formation of CDP-6-D-fructose from CTP and D-fructose-6-phosphate as a step towards synthesizing CDP-6-D-glucitol for its capsular polysaccharide acs.org. This activation process, driven by the hydrolysis of pyrophosphate, renders the sugar moiety readily transferable in subsequent glycosylation reactions uzh.ch. While UDP is the most common nucleotide used to activate sugars in animals, and GDP is also used, CMP is notably linked to sialic acid activation uzh.ch. The variety of nucleotide-activated sugars is much greater in bacteria and plants, where they are essential for building complex cell wall polysaccharides uzh.chsemanticscholar.org.

Table 1: Examples of CDP-Activated Sugars and Their Roles

CDP-Activated SugarPrecursorsKey Enzyme (Example)Biological Role
CDP-GlucoseCTP, Glucose-1-PhosphateGlucose-1-phosphate cytidylyltransferasePrecursor for deoxysugars (e.g., paratose, tyvelose) in bacterial O-antigens wikipedia.org
CDP-RibitolCTP, Ribitol-5-PhosphateTarI (cytidylyl transferase)Building block for wall teichoic acids in bacteria like Streptococcus pneumoniae nih.gov
CDP-GlycerolCTP, Glycerol-3-PhosphateCDP-glycerol pyrophosphorylaseBuilding block for wall teichoic acids in Gram-positive bacteria nih.gov
CMP-N-acetylneuraminic acid (CMP-Sia)CTP, N-acetylneuraminic acidCMP-sialic acid synthetaseDonor for sialic acid in animal glycoconjugates nih.gov
CDP-6-D-fructoseCTP, D-fructose-6-PhosphateSugar nucleotidyltransferaseIntermediate in CDP-6-D-glucitol synthesis for bacterial capsules acs.org

Participation in Bacterial Cell Wall Component Synthesis (e.g., Wall Teichoic Acid)

The cell walls of Gram-positive bacteria are characterized by the presence of teichoic acids, which are anionic polymers crucial for cell shape, division, and pathogenesis. Wall teichoic acids (WTAs) are covalently linked to the peptidoglycan layer. Cytidine 5'-diphosphate is indispensable for the synthesis of the building blocks that form the backbone of many WTAs.

Specifically, CDP is used to activate polyols like glycerol (B35011) and ribitol (B610474), forming CDP-glycerol and CDP-ribitol. These activated precursors are the donor substrates for the polymerization of the poly(glycerol-phosphate) or poly(ribitol-phosphate) chains that constitute the backbone of the most common types of WTAs wwu.eduwikipedia.org.

The biosynthesis is a multi-step process:

Precursor Synthesis : In the cytoplasm, enzymes like TarI (a cytidylyl transferase) and TarJ (an alcohol dehydrogenase) in Streptococcus pneumoniae work sequentially to synthesize CDP-ribitol from ribulose 5-phosphate and CTP nih.gov. Similarly, CDP-glycerol is synthesized from glycerol-3-phosphate and CTP by CDP-glycerol pyrophosphorylase nih.gov.

Polymerization : Polymerases, such as TarK and TarL, then utilize these CDP-activated polyols to synthesize the long polyol-phosphate chains on a lipid carrier (undecaprenyl phosphate) at the cytoplasmic membrane researchgate.net.

Translocation and Attachment : The completed teichoic acid chain is then transported across the cell membrane and covalently attached to the peptidoglycan layer researchgate.net.

CDP-glycerol is also the precursor for the tri(glycerol phosphate) linkage unit that connects the main teichoic acid chain to the peptidoglycan in bacteria like Staphylococcus aureus nih.govasm.org. The regulation of CDP-glycerol and CDP-ribitol concentrations is critical for the controlled synthesis of the bacterial cell wall nih.gov.

Formation of Unique Phospholipid Structures (e.g., Dialkylether Glycerophosphoinositide)

Cytidine 5'-diphosphate is a cornerstone in the biosynthesis of a diverse array of phospholipids (B1166683) in all domains of life. Its role is to activate a phosphatidic acid or a phosphomonoester of an alcohol, creating a high-energy CDP-activated intermediate that can then react with an alcohol or a diacylglycerol, respectively pharmacy180.comnih.gov. This mechanism is central to the formation of unique and essential phospholipid structures.

A key intermediate is Cytidine Diphosphate-Diacylglycerol (CDP-DAG), which is formed from phosphatidic acid and CTP by the enzyme CDP-diacylglycerol synthase frontiersin.orgnih.govucl.ac.uk. CDP-DAG is a critical branch point in phospholipid synthesis, serving as the precursor for anionic phospholipids like phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin (B10847521) (CL) frontiersin.orgbohrium.comaocs.org.

In the domain Archaea, which are known for their unique membrane lipids that enable survival in extreme environments, CDP plays a directly analogous role in the synthesis of ether-linked lipids. Instead of the diacylglycerol backbone found in bacteria and eukaryotes, archaea have a dialkylglycerol backbone (known as archaeol). The biosynthesis of their unique phospholipids proceeds via a CDP-activated intermediate.

The pathway involves:

Formation of the Core Lipid : The archaeal core lipid, 2,3-di-O-geranylgeranyl-sn-glycero-1-phosphate (DGGGP), is synthesized frontiersin.org.

Activation by CTP : An enzyme called CDP-archaeol synthase (CarS) catalyzes the reaction of DGGGP with CTP to form CDP-archaeol frontiersin.orgnih.govnih.govnih.gov. This step is a crucial activation, making the archaeol moiety available for the attachment of various polar head groups nih.gov.

Attachment of Polar Head Groups : The CDP-archaeol then serves as the donor for the transfer of the archaeol group to various alcohols. For instance, in the synthesis of archaetidyl-myo-inositol (the archaeal equivalent of phosphatidylinositol), CDP-archaeol reacts with myo-inositol-1-phosphate to form archaetidylinositol phosphate (B84403), which is then dephosphorylated nih.govsigmaaldrich.com. The enzymes involved in attaching these head groups are often homologous to their bacterial and eukaryotic counterparts, belonging to the CDP-alcohol phosphatidyltransferase family nih.govnih.gov.

This process highlights how CDP is fundamentally involved in creating the unique dialkylether glycerophosphoinositide lipids that are characteristic of archaeal membranes nih.gov. The discovery of CDP-archaeol synthase was a key step in understanding the complete biosynthetic pathway of these specialized lipids nih.gov.

Enzymatic Interactions and Molecular Regulation

Specific Molecular Interactions with CDP-Utilizing Enzymes

Cytidine (B196190) 5'-diphosphate (CDP) and its triphosphate derivative, CTP, are crucial molecules that engage in specific interactions with a variety of enzymes to facilitate essential biosynthetic pathways. The binding of these nucleotides to enzyme active sites is characterized by precise molecular contacts that ensure substrate specificity and catalytic efficiency.

Key enzymes that utilize cytidine nucleotides include CTP synthase, CDP-ribitol synthase, and CDP-diacylglycerol synthase.

CTP Synthase: This enzyme catalyzes the final step in the de novo biosynthesis of pyrimidine (B1678525) nucleotides, converting Uridine 5'-triphosphate (UTP) to Cytidine 5'-triphosphate (CTP). wikipedia.org The reaction involves the ATP-dependent phosphorylation of UTP at its 4-oxygen, creating a reactive intermediate. wikipedia.org The enzyme possesses two distinct domains: a synthase domain and a glutamine amidotransferase (GAT) domain. pnas.org The GAT domain hydrolyzes glutamine to produce ammonia (B1221849), which is then channeled through an intramolecular tunnel to the synthase domain. mdpi.comresearchgate.net There, the ammonia attacks the phosphorylated UTP intermediate to form CTP. pnas.orgmdpi.com The active site at the ammonia ligase (AL) domain binds both ATP and UTP, while a separate allosteric site binds GTP. pnas.org The formation of the active tetrameric enzyme structure is promoted by the binding of ATP and UTP at the interface between the synthase domains. wikipedia.orgmdpi.com

CDP-ribitol Synthase (TarI): This enzyme is a cytidylyltransferase essential for the synthesis of teichoic acids in the cell walls of certain bacteria, such as Streptococcus pneumoniae and Staphylococcus aureus. nih.govnih.gov TarI catalyzes the synthesis of CDP-ribitol from CTP and ribitol (B610474) 5-phosphate. nih.gov Crystal structures of TarI, both with and without CDP bound, have provided a rationale for its substrate specificity. nih.gov In S. aureus, TarI works in concert with TarJ, a reductase, to form a functional CDP-ribitol synthase complex. nih.gov Mechanistic studies show that these enzymes follow an ordered sequence of substrate binding and product release. nih.govacs.org

CDP-diacylglycerol Synthase (CDS): This enzyme produces CDP-diacylglycerol, a critical lipid intermediate for the synthesis of several key phospholipids (B1166683), including phosphatidylinositol. nih.gov The enzyme uses CTP and phosphatidic acid as substrates. In Trypanosoma brucei, TbCDS has been localized to the endoplasmic reticulum and Golgi apparatus, positioning it to supply CDP-diacylglycerol for phosphatidylinositol synthesis, which is vital for creating glycosylphosphatidylinositol (GPI) anchors. nih.gov

The following table summarizes the interactions of these key enzymes.

EnzymeSubstratesProduct(s)Function
CTP Synthase UTP, ATP, GlutamineCTP, ADP, GlutamateDe novo synthesis of CTP wikipedia.orgmdpi.com
CDP-ribitol Synthase (TarI) CTP, Ribitol 5-phosphateCDP-ribitol, PyrophosphateSynthesis of teichoic acid precursors nih.govresearchgate.net
CDP-diacylglycerol Synthase (CDS) CTP, Phosphatidic acidCDP-diacylglycerol, PyrophosphateSynthesis of phospholipids nih.gov
CDP-ribitol ribitolphosphotransferase CDP-ribitol, (ribitol phosphate)nCMP, (ribitol phosphate)n+1Polymerization of teichoic acids wikipedia.org

Regulation of Enzyme Activity through Allosteric Mechanisms and Post-Translational Modifications (e.g., Phosphorylation, Ubiquitylation)

The activity of enzymes within the cytidine nucleotide metabolic pathways is tightly controlled to maintain appropriate cellular pools of these essential molecules. This regulation occurs through complex allosteric mechanisms and various post-translational modifications (PTMs).

Allosteric Regulation Allosteric regulation involves the binding of an effector molecule to a site on the enzyme distinct from the active site, known as the allosteric site. wikipedia.org This binding induces a conformational change that either activates or inhibits the enzyme's function. wikipedia.orgkhanacademy.org

CTP synthase is a primary example of an allosterically regulated enzyme in this pathway.

Allosteric Activation: Guanosine 5'-triphosphate (GTP) acts as a crucial allosteric activator of CTP synthase. nih.gov GTP binding is required for the efficient hydrolysis of glutamine in the GAT domain. mdpi.comresearchgate.net This binding induces significant conformational changes in several loop regions of the enzyme, which not only promotes glutaminase (B10826351) activity but also helps assemble and maintain the ammonia tunnel connecting the two catalytic domains. mdpi.comresearchgate.net This mechanism ensures that the production of CTP is balanced with the availability of purine (B94841) nucleotides, represented by GTP. wikipedia.org

Feedback Inhibition: The end-product of the reaction, CTP, acts as a feedback inhibitor. wikipedia.orgnih.gov CTP can bind to the enzyme, likely at a site overlapping the UTP binding pocket, and reduce its catalytic activity. wikipedia.org This prevents the overproduction of cytidine nucleotides.

Post-Translational Modifications (PTMs) PTMs are covalent chemical modifications to a protein after its translation, which can profoundly alter its activity, stability, or localization. thermofisher.comnih.gov Key PTMs regulating CDP-related enzymes include phosphorylation and ubiquitylation.

Phosphorylation: This reversible modification involves the addition of a phosphate (B84403) group, typically to serine, threonine, or tyrosine residues, catalyzed by enzymes called kinases. mdpi.com

In the yeast Saccharomyces cerevisiae, the CTP synthase encoded by the URA7 gene is phosphorylated by both protein kinase A and protein kinase C. nih.gov These phosphorylation events stimulate the enzyme's activity, increasing cellular CTP levels. nih.gov Phosphorylation increases the enzyme's Vmax, lowers the Km for ATP, and reduces the sensitivity to CTP feedback inhibition. nih.gov

In humans, CTP synthase isozymes are also regulated by phosphorylation, though the effects can be inhibitory. Human CTPS1 activity is inhibited by phosphorylation on a serine residue (Ser-571) by glycogen (B147801) synthase kinase 3 (GSK3). wikipedia.org Another serine (Ser568) can be phosphorylated by casein kinase 1, which also inhibits enzyme activity. wikipedia.org

Ubiquitylation: This process involves attaching a small regulatory protein called ubiquitin to a substrate protein. wikipedia.org This modification is carried out by a cascade of three enzymes (E1, E2, and E3) and can signal for protein degradation, alter protein localization, or modulate enzyme activity. numberanalytics.comnih.gov While specific examples of ubiquitylation directly on CDP-utilizing enzymes are not as extensively detailed as phosphorylation, this mechanism is a fundamental mode of regulation for enzymes involved in critical cellular processes like metabolism and cell cycle progression. wikipedia.orgnih.gov The targeted degradation of metabolic enzymes via the ubiquitin-proteasome system is a key strategy cells use to control metabolic pathways. youtube.com Deubiquitylating enzymes (DUBs) can reverse this process, adding another layer of control. nih.govnih.gov

The table below details these regulatory mechanisms.

EnzymeRegulatorType of RegulationEffect on Activity
CTP Synthase GTPAllosteric ActivationIncreases glutaminase activity mdpi.comnih.gov
CTPFeedback InhibitionInhibits CTP synthesis wikipedia.orgnih.gov
Protein Kinase A / C (S. cerevisiae)PhosphorylationStimulates activity nih.gov
Glycogen Synthase Kinase 3 (Human)PhosphorylationInhibits activity wikipedia.org
Casein Kinase 1 (Human)PhosphorylationInhibits activity wikipedia.org

Interplay with Transcription Factors and Gene Expression Regulation

The metabolism of cytidine nucleotides is intricately linked with the regulation of gene expression, primarily through the influence on, and by, various transcription factors. These factors control the expression of genes required for cell proliferation, DNA synthesis, and differentiation, processes that have a high demand for nucleotides.

Regulation by the Myc Transcription Factor: The levels of CTP synthase have been shown to be dependent on the transcription factor Myc. wikipedia.org Myc is a master regulator of cell growth and proliferation, and it drives the expression of many genes involved in nucleotide and ribosome biosynthesis. By controlling the expression of CTP synthase, Myc ensures that the supply of CTP can meet the demands of RNA and DNA synthesis during rapid cell division.

CCAAT-Displacement Protein/Cut Homeobox (CDP/Cux): CDP/Cux is a family of transcription factors involved in controlling cell proliferation and differentiation. nih.gov An N-terminally truncated isoform of CDP/Cux is specifically up-regulated at the G1/S phase transition of the cell cycle. nih.gov This isoform acts as a transcriptional activator for genes whose expression is elevated during the S phase, including the gene for DNA polymerase α. nih.gov Chromatin immunoprecipitation (ChIP) assays have confirmed that CDP/Cux associates with the DNA polymerase α gene promoter specifically during the S phase. nih.gov This creates a regulatory link where a transcription factor that becomes active during the DNA synthesis phase of the cell cycle drives the expression of machinery that directly requires CTP (derived from CDP) as a building block.

This table summarizes the interplay between transcription factors and cytidine nucleotide-related processes.

Transcription FactorTarget Gene / PathwayFunction / Interplay
Myc CTP synthase geneUpregulates expression to support proliferation wikipedia.org
CDP/Cux DNA polymerase α geneActivates transcription during S-phase, increasing demand for CTP nih.gov

Cellular and Systems Level Functions

Contributions to Cell Membrane Homeostasis and Dynamic Processes

The cell membrane is a dynamic structure, and its proper function is critical for cellular homeostasis, protecting the cell from the external environment and regulating the passage of substances. seattlepi.com CDP is central to maintaining the structural and functional integrity of cellular membranes, primarily through its role in the synthesis of phospholipids (B1166683).

The integrity and fluidity of the cell membrane are largely determined by its lipid composition, especially the types of phospholipids present. nih.govfrontiersin.org CDP is a crucial precursor in the synthesis of key structural phospholipids. For instance, through the Kennedy pathway, CDP is activated to form CDP-choline and CDP-ethanolamine, which are essential for the synthesis of phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), respectively. nih.govresearchgate.net These two are major components of eukaryotic cell membranes.

Research has demonstrated that the availability of cytidine (B196190) can directly impact the synthesis and levels of these membrane phospholipids. nih.gov Studies on PC12 cells showed that supplementation with cytidine led to a significant increase in the incorporation of choline (B1196258) into phosphatidylcholine. nih.gov Long-term administration of CDP-choline in mice resulted in notable increases in the levels of both PC and PE in the brain, underscoring its role in maintaining membrane composition. nih.gov

Table 1: Research Findings on CDP's Role in Phospholipid Synthesis

Study FocusModel SystemKey FindingReference
Effect of Cytidine on Phospholipid SynthesisPC12 CellsCytidine supplementation caused a time- and dose-dependent increase (up to 30%) in the incorporation of radiolabeled choline into membrane phosphatidylcholine. nih.gov
Effect of Chronic CDP-choline AdministrationMice Brain CortexLong-term treatment significantly increased phosphatidylcholine (PC) by 19% and phosphatidylethanolamine (PE) by 20%. nih.gov
CDP-choline's Role in the Kennedy PathwayGeneral BiochemistryCDP-choline is an essential intermediate in the de novo synthesis of phosphatidylcholine, a major membrane component. researchgate.netnih.gov

Membrane trafficking, including the formation and fusion of transport vesicles, is essential for communication between organelles and for transporting molecules within, into, and out of the cell. These processes rely on the continuous supply of lipids to form new vesicles and maintain the integrity of donor and acceptor membranes.

CDP's role in this area is primarily as the precursor for lipids that make up these transport vesicles. For example, CDP-diacylglycerol is a key intermediate in the synthesis of phosphatidylinositol and phosphatidylglycerol, lipids that are not only structural but also play roles in signaling and protein anchoring within membranes. nih.gov The import of CDP-diacylglycerol into mitochondria, where it is used for cardiolipin (B10847521) synthesis, occurs at specific membrane contact sites, highlighting the organized transport of these lipid precursors. nih.gov

Furthermore, the general machinery for vesicular transport, involving proteins like NSF (N-ethylmaleimide-sensitive factor) and SNAP (soluble NSF attachment protein), operates on lipid bilayers. nih.gov The proper functioning of these membranes is dependent on the phospholipid synthesis pathways where CDP is a key player. By ensuring the robust synthesis of membrane components, CDP supports the structural requirements of vesicular transport, allowing for the budding, movement, and fusion of vesicles that are central to cellular logistics. researchgate.netmdpi.com

Participation in Intracellular Signaling Pathways

CDP and its derivatives are not merely metabolic intermediates; they are also integral components of major intracellular signaling cascades that control fundamental cellular activities.

The phosphoinositide (PI) signaling system is a critical network that regulates a vast array of cellular functions. A key hub in this system is the Phosphatidylinositol 3-kinase (PI3K) pathway, which is centrally involved in cell growth, survival, and metabolism. nih.gov This pathway is initiated by the phosphorylation of phosphatidylinositol (PI) and its phosphorylated derivatives (PIPs).

Cytidine 5'-diphosphate plays a foundational role in this cascade as it is required for the synthesis of the core lipid, phosphatidylinositol. Specifically, the enzyme CDP-diacylglycerol synthase produces CDP-diacylglycerol (CDP-DAG) from phosphatidic acid and CTP. nih.gov This activated intermediate, CDP-DAG, then serves as the substrate for phosphatidylinositol synthase to create phosphatidylinositol.

Research in Trypanosoma brucei has shown that the CDP-DAG synthase enzyme is essential for parasite viability, and its depletion leads to a drastic reduction in phosphatidylinositol levels, which in turn impairs the synthesis of glycosylphosphatidylinositol (GPI) anchors required to attach surface proteins to the membrane. nih.gov Given that PI and its phosphorylated forms (e.g., PI(4,5)P2 and PI(3,4,5)P3) are the direct substrates and products within the PI3K pathway, the supply of CDP is a rate-limiting factor for the entire signaling cascade. cusabio.com Therefore, CDP is indispensable for the integrity and function of PI3K and other phosphoinositide-dependent signaling pathways.

CDP and its analogues have been shown to exert significant influence over cell growth, proliferation, and differentiation. meiyapharm.net Analogs of cytidine, such as 5-AZA-2'-deoxycytidine, are known to induce cellular differentiation in various cell lines, including human neuroblastoma cells. nih.gov This effect is often linked to the ability of these analogs to cause DNA hypomethylation, which can alter gene expression patterns and shift a cell from a proliferative state to a differentiated one. nih.govnih.gov

The role of CDP extends beyond its analog forms. As a key molecule in phospholipid synthesis, it supports the membrane expansion required for cell growth and division. nih.gov Conversely, by influencing signaling pathways that control the cell cycle, it can also modulate proliferation. For example, the PI3K/AKT pathway, which relies on CDP for the synthesis of its lipid messengers, is a master regulator of cell proliferation and survival. nih.gov Furthermore, studies have shown that CDP itself can act as a signaling molecule, binding to specific receptors to regulate physiological processes including proliferation and differentiation. meiyapharm.net

Table 2: Effects of Cytidine and its Analogs on Cellular Processes

Compound/AnalogCellular EffectProposed MechanismReference
5-AZA-2'-deoxycytidineInduces differentiation and inhibits proliferation in human neuroblastoma cells.Causes significant DNA hypomethylation. nih.gov
5-azacytidineInduces differentiation of mouse embryo cells into muscle cells.Inhibits DNA methylation, perturbing established methylation patterns. nih.gov
CDP-cholineInduces a stable increase in the dendritic complexity of neurons.Supports biosynthesis of cell membranes required for neuronal growth and branching. nih.gov
CDP-Na2Regulates cell function, proliferation, differentiation, and apoptosis.Acts as an intracellular and extracellular signaling molecule by binding to specific receptors. meiyapharm.net

Cellular regulation is managed by a complex, interconnected web of signaling pathways rather than isolated linear cascades. CDP, by virtue of its central position in lipid metabolism and key signaling pathways, participates in extensive cross-talk with other regulatory networks.

Its role in the PI3K/AKT pathway provides a primary example of this integration. The PI3K/AKT/mTOR pathway is a central node in cellular signaling that receives inputs from growth factor receptors and, in turn, influences a multitude of downstream processes. nih.govnih.gov This pathway intersects with other major networks, including the MAPK signaling pathway, which also regulates cell proliferation and differentiation. cusabio.comyoutube.com

Furthermore, CDP-choline has been shown to modulate neurotransmitter systems, enhancing the release of dopamine (B1211576) and norepinephrine, and to interact with insulin (B600854) signaling pathways. mdpi.com The differentiation processes influenced by cytidine analogs are themselves governed by a consortium of pathways, including Wnt, Notch, and TGF-β signaling. cusabio.com By providing the essential building blocks for membrane lipids, CDP ensures the proper localization and function of receptors and signaling proteins for all these pathways. This foundational role in maintaining membrane integrity and fueling the PI3K pathway places CDP at a crossroads of cellular communication, allowing it to indirectly influence a wide spectrum of signaling networks that collectively determine cell fate.

Role in Brain Metabolism and Neuronal Biochemical Processes

Cytidine 5'-diphosphate (CDP), particularly in the form of its derivative Cytidine 5'-diphosphocholine (CDP-choline), plays a multifaceted role in the metabolism and biochemistry of the brain. It is an essential intermediate in vital cellular processes, contributing to membrane integrity, energy production, and neurotransmission.

Activation of Structural Phospholipid Biosynthesis in Neuronal Membranes

CDP-choline is a critical precursor in the primary pathway for the de novo synthesis of phosphatidylcholine (PC), a major structural phospholipid component of neuronal cell membranes. nih.govnih.govnih.gov This process, often called the Kennedy pathway, is fundamental for maintaining the structural integrity and function of neurons.

Exogenously supplied CDP-choline is hydrolyzed into its principal components, cytidine and choline. These molecules cross the blood-brain barrier, and within the central nervous system (CNS), they are re-synthesized into CDP-choline. nih.govnih.gov The cytidine component is converted to Cytidine triphosphate (CTP). In the rate-limiting step of the Kennedy pathway, the enzyme CTP:phosphocholine (B91661) cytidylyltransferase (CCT) catalyzes the reaction between CTP and phosphocholine to form CDP-choline. nih.gov This molecule then serves as a direct donor of the phosphocholine head group to diacylglycerol, forming phosphatidylcholine. researchgate.net

Research has demonstrated that administration of CDP-choline activates the biosynthesis of these structural phospholipids. nih.gov Studies in animal models have shown that chronic supplementation can lead to significant increases in the brain's content of key phospholipids. For instance, long-term treatment in mice resulted in a notable rise in both phosphatidylcholine (PC) and phosphatidylethanolamine (PE). nih.gov Similar results were observed in rats, where prolonged oral administration of CDP-choline significantly increased brain concentrations of phosphatidylcholine, phosphatidylethanolamine, and phosphatidylserine. nih.gov This enhancement of phospholipid synthesis is believed to be a primary mechanism behind its role in supporting neuronal membrane repair and integrity. youtube.comnih.gov

Table 1: Effect of Chronic CDP-choline Administration on Brain Phospholipid Content in Rodents This table is interactive. You can sort and filter the data.

Species Duration of Treatment Phospholipid Measured Percentage Increase Statistical Significance Source
Mouse 27 months Phosphatidylcholine (PC) 19% p < 0.05 nih.gov
Mouse 27 months Phosphatidylethanolamine (PE) 20% p < 0.01 nih.gov
Mouse 27 months Phosphatidylserine (PS) 18% Not Significant nih.gov
Rat 90 days Phosphatidylcholine (PC) 22-25% p < 0.05 nih.gov
Rat 42-90 days Phosphatidylethanolamine (PE) Significant - nih.gov

Impact on Cerebral Glucose Metabolism and Bioenergetics

The brain's immense energy requirement is primarily met by the metabolism of glucose, which is used for the phosphorylation of adenosine (B11128) diphosphate (B83284) (ADP) to adenosine triphosphate (ATP). nih.gov CDP-choline has been shown to positively influence cerebral metabolism, including the utilization of glucose. nih.gov

In experimental models of cerebral ischemia, a condition characterized by reduced blood flow and subsequent disruption of glucose and oxygen supply, CDP-choline demonstrated beneficial effects on disturbed cerebral glucose metabolism. nih.govnih.gov Studies indicated that it could attenuate increases in glucose and pyruvate (B1213749) levels that occur during ischemia, potentially through its restorative effects on phospholipid biosynthesis, which helps maintain membrane-dependent metabolic processes. nih.gov

Furthermore, CDP-choline contributes to brain bioenergetics by enhancing the efficiency of energy production. It has been shown to increase levels of ATP, the main currency of cellular energy, within brain cell mitochondria. youtube.com This effect is linked to the restoration of mitochondrial ATPase activity, an enzyme crucial for ATP synthesis. nih.gov By supporting both glucose metabolism and mitochondrial function, CDP-choline plays a role in sustaining the high energy demands of neuronal activity. youtube.com

Influence on Neurotransmitter Precursor Synthesis and Levels (e.g., Acetylcholine (B1216132), Noradrenaline, Dopamine)

Cytidine 5'-diphosphate, via CDP-choline, significantly impacts the synthesis and availability of several key neurotransmitters that are vital for cognitive function, mood regulation, and motor control.

Acetylcholine: CDP-choline serves as a crucial donor of choline for the synthesis of the neurotransmitter acetylcholine (ACh). nih.govnih.govnih.gov Choline is the direct precursor to ACh, and an adequate supply is necessary for cholinergic neurons to maintain neurotransmission. nih.gov By providing a readily available source of choline that crosses the blood-brain barrier, CDP-choline supports the production of ACh, which is fundamental for processes like learning and memory. youtube.com This prevents the brain from needing to break down membrane phosphatidylcholine to source choline for ACh synthesis, thereby preserving membrane integrity. nih.gov

Noradrenaline and Dopamine: Experimental evidence has consistently shown that CDP-choline administration increases the levels of the catecholamines noradrenaline (also known as norepinephrine) and dopamine in the central nervous system. nih.govnih.gov Research in rats demonstrated that CDP-choline significantly elevates the synthesis rate and levels of dopamine in the corpus striatum. nih.gov It also appears to enhance the release of dopamine; long-term treatment was found to increase the potassium-evoked release of dopamine from striatal neurons. nih.gov Noradrenaline, synthesized from dopamine, is also affected, with studies reporting elevated levels following CDP-choline administration. nih.govnih.govyoutube.com These neurotransmitters are critical for attention, motivation, and executive function. frontiersin.org

Table 2: Summary of CDP-choline's Influence on Key Neurotransmitters This table is interactive. You can sort and filter the data.

Neurotransmitter Effect Mechanism of Action Key Brain Region(s) Source
Acetylcholine Increased Synthesis Provides choline precursor Cholinergic neurons nih.govnih.govnih.govnih.gov
Dopamine Increased Levels & Synthesis Rate Provides precursors, modulates transmission Corpus Striatum nih.govnih.govnih.gov
Noradrenaline Increased Levels Indirectly via dopamine synthesis and release Central Nervous System nih.govnih.gov

Involvement in General Energy Metabolism

The role of Cytidine 5'-diphosphate extends beyond the brain to general cellular energy metabolism. As a nucleotide diphosphate, it is a key player in bioenergetic and biosynthetic pathways. medchemexpress.com Its derivative, CDP-choline, is an essential intermediate for the synthesis of phosphatidylcholine, a ubiquitous component of cell membranes in all mammalian tissues, not just the nervous system. nih.govnih.gov

A crucial aspect of its role in energy metabolism is its contribution to the production of ATP. Research has shown that an increase in the availability of precursors for CDP-choline synthesis can lead to a significant increase in ATP production, highlighting a direct link between the CDP-choline pathway and cellular energy status. nih.gov CDP-choline has also been shown to restore the activity of mitochondrial ATPase and membrane Na+/K+ ATPase, both of which are fundamental enzymes in cellular energy management and ion homeostasis. nih.gov Furthermore, Cytidine 5'-diphosphate itself is a substrate for the enzyme nucleoside-diphosphate kinase, which catalyzes the transfer of a phosphate (B84403) group from ATP to produce Cytidine triphosphate (CTP). CTP is a high-energy molecule required for the synthesis of RNA and various essential phospholipids, directly linking CDP to the central energy pathways of the cell. scbt.com

Metabolic Interconnections with Carbohydrate Metabolism

Cytidine 5'-diphosphate is metabolically interconnected with carbohydrate metabolism, primarily through its role in the formation of activated sugar molecules known as nucleotide sugars. These compounds are essential intermediates in the synthesis of complex carbohydrates and glycoconjugates.

A key example of this interconnection is the synthesis of CDP-glucose . This molecule is produced from CTP and glucose-1-phosphate in a reaction catalyzed by the enzyme glucose-1-phosphate cytidylyltransferase. wikipedia.org CDP-glucose serves as a precursor for the biosynthesis of various other sugars. wikipedia.org For instance, the enzyme CDP-glucose 4,6-dehydratase acts on CDP-glucose as the first step in pathways that produce unique deoxy sugars, such as tyvelose, which is a component of the O-antigen in the lipopolysaccharide of certain bacteria. wikipedia.orgnih.gov

Beyond CDP-glucose, other CDP-activated sugars, such as CDP-glycerol, are also important metabolic intermediates. nih.gov CDP-glycerol serves as a donor substrate for enzymes that transfer glycerol (B35011) phosphate onto glycans. nih.gov The synthesis of these various CDP-sugars demonstrates a direct and vital link between cytidine nucleotide metabolism and the broader pathways of carbohydrate processing and the synthesis of complex biomolecules derived from sugars. digitellinc.com

Research Methodologies and Model Systems in Cdp Studies

In Vitro Enzymatic Assays and Characterization

In vitro enzymatic assays are fundamental for characterizing the enzymes that synthesize or utilize CDP and its activated derivatives. These assays allow for the detailed examination of enzyme kinetics, substrate specificity, and regulatory properties in a controlled environment, free from the complexities of the cellular milieu.

A common approach involves incubating a purified or partially purified enzyme with its substrates, one of which is often radioactively or fluorescently labeled, and then measuring the formation of the product over time. For instance, the activity of CDP-diacylglycerol synthase (CDS), which catalyzes the formation of CDP-diacylglycerol from CTP and phosphatidic acid (PA), can be measured by quantifying the incorporation of labeled CTP into the lipid product. nih.gov Such assays have been used to determine the kinetic parameters (Km and Vmax) for different isoforms of an enzyme, revealing distinct substrate specificities. For example, studies on human CDS1 and CDS2 showed that while both are active, CDS2 exhibits a strong preference for specific fatty acid chains on the PA substrate, particularly 1-stearoyl-2-arachidonoyl-sn-phosphatidic acid, whereas CDS1 shows broader specificity. acs.org

Other assays are designed to be colorimetric, providing a more convenient readout. A specific colorimetric assay for glucose-6-phosphate (G6P), an important metabolite linked to various pathways, involves a series of coupled enzymatic reactions that result in the production of a colored formazan (B1609692) dye, which can be measured spectrophotometrically. nih.gov Similar principles can be applied to assays for enzymes in CDP-related pathways. For example, assays for glycerol-3-phosphate dehydrogenase, an enzyme linked to lipid metabolism, use a probe that is reduced to a colored product, allowing for the quantification of enzyme activity. nih.gov

These in vitro systems are crucial for the initial characterization of enzymes and for screening potential inhibitors. nih.gov They provide precise data on how an enzyme functions and what molecules it interacts with, laying the groundwork for understanding its role in vivo.

Table 1: Examples of In Vitro Enzymatic Assay Findings for CDP-Related Enzymes

EnzymeOrganism/SourceAssay PrincipleKey FindingsCitations
CDP-diacylglycerol synthase (CDS) HumanIncorporation of [³H]-CTP into CDP-diacylglycerolCDS2 is selective for specific acyl chains (e.g., 1-stearoyl-2-arachidonoyl-PA), while CDS1 has broad specificity. acs.org
Phosphoglycerate cytidylyltransferase (CpgD) Bacteroides thetaiotaomicronHPAEC and LC/MS analysis of CDP-glycerate productionEnzyme uses CTP and phosphoglycerate to produce CDP-glycerate; exhibits Michaelis-Menten kinetics. ox.ac.uk
CTP:phosphocholine (B91661) cytidylyltransferase (CCT) Rat liverMonitoring protease accessibility via mass spectrometryMembrane binding induces conformational changes, exposing the N-terminal domain and burying the M-domain. nih.gov
CDP-glycerol glycerophosphotransferase Bacillus subtilisMeasurement of CMP and (glycerophosphate)n+1 formation from CDP-glycerolCatalyzes the transfer of glycerophosphate from CDP-glycerol to a growing poly(glycerophosphate) chain. oup.com

Genetic Manipulation and Mutant Analysis in Model Organisms

The use of genetically tractable model organisms is a cornerstone of research into the physiological roles of CDP-dependent pathways. By creating and analyzing mutants, researchers can connect specific enzymes to cellular and organismal phenotypes.

Drosophila melanogaster (Fruit Fly): The fruit fly is a powerful model for studying development and physiology. Genetic screens and targeted mutations in Drosophila have been instrumental in understanding phospholipid metabolism. For instance, a hypomorphic (reduced function) allele of the Drosophila CDP-DAG synthase gene, CdsA, leads to defects in sperm development and male sterility. hitpredict.org This phenotype highlights the critical need for proper lipid composition during the extensive membrane remodeling that occurs in spermatogenesis. Further genetic analysis showed that this male sterility could be rescued by overexpressing phosphatidylinositol synthase, demonstrating a direct functional link between these two enzymes in vivo. hitpredict.org Studies have also used RNA interference (RNAi) coupled with mosaic analysis in the developing fly eye to screen for genes in the phosphoinositide pathway that regulate cell growth. bohrium.com

Saccharomyces cerevisiae (Yeast): As a single-celled eukaryote, yeast is exceptionally amenable to genetic manipulation. Studies on yeast mutants have been foundational to understanding CDP pathways. For example, a yeast mutant with a temperature-sensitive cholinephosphate cytidylyltransferase was isolated, providing a key tool to study the essential CDP-choline pathway. researchgate.net Analysis of yeast mutants lacking the antioxidant enzyme SOD1 revealed downregulation of proteins involved in nucleotide biosynthesis, which could contribute to the observed slower growth rate. nih.gov Furthermore, genomic and metabolomic analyses of piezosensitive (pressure-sensitive) yeast mutants have linked mitochondrial dysfunction, stemming from mutations in genes like COX1, to altered energy metabolism, including the TCA cycle. nih.gov

Escherichia coli (Bacterium): This prokaryotic model has been used extensively to dissect the fundamental biochemistry of lipid synthesis. Seminal work identified mutants in the cds gene, which encodes CDP-diglyceride synthetase, demonstrating its essential role in phospholipid synthesis. hitpredict.org These mutants were shown to be pH-sensitive and accumulated high levels of phosphatidic acid, the substrate for the enzyme. hitpredict.org Other studies have focused on creating auxotrophic mutants that require specific components for growth, such as those deficient in the synthesis of arabinose 5-phosphate, a precursor for the essential outer membrane component KDO, which is linked to CTP metabolism. otterbein.edu

Trypanosoma brucei (Protozoan Parasite): This parasite, the causative agent of African sleeping sickness, has a unique biology that makes it an important model for comparative biochemistry. Gene knockout studies have demonstrated that the CDP-ethanolamine branch of the Kennedy pathway is essential for the growth and survival of the bloodstream form of the parasite. nih.gov Knocking out the gene for ethanolamine-phosphate cytidylyltransferase (TbECT) leads to a significant decrease in phosphatidylethanolamine (B1630911) levels, causing profound morphological defects and compromising mitochondrial function. nih.govucl.ac.uk This validates the pathway as a potential drug target. nih.govresearchgate.net

Arabidopsis thaliana (Thale Cress): As a model plant, Arabidopsis is used to study lipid signaling and metabolism in photosynthetic eukaryotes. Analysis of T-DNA insertion mutants has revealed the functions of various genes. For example, mutants in the AtCRK1 gene, which encodes a CDPK-related kinase, show severe growth defects under continuous light, linking this kinase to the maintenance of cellular homeostasis during photosynthesis. youtube.com Genetic analysis of cyclin-dependent kinase (CDK) inhibitors like ICK1/KRP1 has helped to elucidate their roles in controlling the plant cell cycle. nih.gov

Table 2: Summary of Findings from Genetic Manipulation in Model Organisms

Model OrganismGene/Pathway StudiedMethodPhenotype/Key FindingCitations
Drosophila melanogaster CdsA (CDP-DAG synthase)Hypomorphic mutant alleleDefective spermatid individualization, male sterility. hitpredict.org
Saccharomyces cerevisiae CCT (Cholinephosphate cytidylyltransferase)Temperature-sensitive mutantDemonstrated essentiality of the CDP-choline pathway for growth. researchgate.net
Escherichia coli cds (CDP-diglyceride synthetase)pH-sensitive mutantAccumulation of phosphatidic acid; enzyme instability at non-permissive pH. hitpredict.org
Trypanosoma brucei TbECT (Ethanolamine-phosphate cytidylyltransferase)Gene knockoutEssential for parasite survival; disruption leads to mitochondrial defects. nih.govucl.ac.uk
Arabidopsis thaliana AtCRK1 (CDPK-related kinase)T-DNA insertion mutantGrowth defects and chlorophyll (B73375) depletion under continuous light. youtube.com

Cellular and Subcellular Localization Studies

Determining the precise location of enzymes within the cell is crucial to understanding their function in the context of specific organelles and metabolic pathways. In mammals, studies using over-expression of tagged proteins have shown that the two CDP-diacylglycerol synthase isoforms, CDS1 and CDS2, both localize to the membranes of the endoplasmic reticulum (ER). acs.org There are subtle differences in their distribution, with CDS1 showing a more pronounced enrichment in the central ER near the centrioles. acs.org In contrast, the CDP-DAG synthase activity required for cardiolipin (B10847521) synthesis in mitochondria is attributed not to CDS1 or CDS2, but to a distinct, peripherally associated mitochondrial inner membrane protein called TAMM41. nih.govnih.govwikipedia.org This spatial segregation of enzymes highlights the compartmentalization of phospholipid synthesis.

In Trypanosoma brucei, the enzymes of the Kennedy pathway also show distinct localizations. By expressing tagged proteins, researchers found that the ethanolamine (B43304) phosphotransferase (TbEPT) is located exclusively in the perinuclear ER, while the choline (B1196258)/ethanolamine phosphotransferase (TbCEPT) is found in the bulk ER. This separation suggests that the synthesis of different species of phosphatidylethanolamine and phosphatidylcholine occurs in distinct sub-compartments of the ER. In plants, localization studies using Green Fluorescent Protein (GFP) fusions have revealed that most CDPK-related kinases (CRKs) are targeted to the plasma membrane, positioning them to respond to extracellular signals, while others show a dual localization at the plasma membrane and endomembrane structures. nih.govyoutube.com

Advanced Molecular Biology Techniques (e.g., Co-immunoprecipitation, Fluorescence Resonance Energy Transfer for Protein Interactions)

To understand the regulation of CDP-dependent pathways, it is essential to identify the protein-protein interactions that form functional complexes. Techniques like co-immunoprecipitation (Co-IP) and Fluorescence Resonance Energy Transfer (FRET) are powerful tools for this purpose.

Co-IP is used to identify interaction partners of a target protein. In this method, an antibody to a specific protein is used to pull that protein out of a cell lysate, along with any proteins that are bound to it. These interacting proteins can then be identified by mass spectrometry. Databases like HitPredict use curated experimental data to predict interaction networks, showing, for example, that the yeast CDP-diacylglycerol synthase (CDS1) is predicted to interact with 15 other proteins. researchgate.net

FRET is a technique that can detect the close proximity of two molecules in living cells. It relies on the transfer of energy from an excited donor fluorophore to an acceptor fluorophore when they are within a few nanometers of each other. This method can be used to study the dynamics of protein interactions in real-time. For example, FRET could be used to investigate the interaction between CTP:phosphocholine cytidylyltransferase (CCT), the rate-limiting enzyme of the CDP-choline pathway, and regulatory proteins or to visualize its translocation to membranes. While direct FRET studies on CDP itself are not typical, the technique is invaluable for studying the enzymes that metabolize it. Limited proteolysis combined with mass spectrometry has also been used to probe the structure and interdomain interactions of CCT, revealing how membrane binding causes conformational changes that activate the enzyme. nih.gov

Isotopic Labeling and Metabolic Tracing Approaches

Isotopic labeling is a powerful technique used to trace the flow of atoms through metabolic pathways, providing a dynamic view of cellular metabolism that cannot be obtained from static concentration measurements alone. researchgate.net In this approach, cells or organisms are supplied with a precursor molecule, such as glucose or an amino acid, that has been enriched with a stable (non-radioactive) isotope, most commonly carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N). wikipedia.org

The labeled atoms are incorporated into downstream metabolites, including nucleotides like CTP and its derivatives. By using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can track the rate of incorporation and the distribution of the isotope label in various molecules. researchgate.net This allows for the quantification of metabolic fluxes—the rates of pathway activity. wikipedia.org For example, tracing the incorporation of ¹³C from glucose can reveal the activity of glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and their contributions to the ribose and cytidine (B196190) components of CDP.

Commercially available isotopically labeled versions of CDP and related nucleotides facilitate these studies. Metabolic tracing experiments have shown that in cultured cells, the labeling of nucleotide pools from precursors like glucose can take several hours to reach a steady state. researchgate.net This methodology is essential for understanding how metabolic pathways are rewired in different physiological states or in disease. For instance, combining isotope tracing with cell sorting allows for the measurement of metabolic differences between distinct cell subpopulations within a complex community. Furthermore, enzymatic methods have been developed to synthesize specifically labeled ribonucleoside triphosphates (rNTPs) from labeled precursors like D-glucose, providing essential reagents for structural and metabolic studies. nih.gov

Q & A

Q. Conflicting reports on CDP’s role in DNA repair: How to design a definitive study?

  • Methodological Answer :
  • Gene Knockout Models : Use CRISPR-Cas9 to delete CDP-utilizing enzymes (e.g., ribonucleotide reductase) in repair-deficient cell lines (e.g., BRCA1–/–) .
  • Comet Assay + CDP Supplementation : Measure DNA strand breaks with/without CDP to assess repair efficiency .

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